methyl N-(4-formyl-3-nitrophenyl)carbamate
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Overview
Description
methyl N-(4-formyl-3-nitrophenyl)carbamate is an organic compound with the molecular formula C9H8N2O5. It is a derivative of carbamate, characterized by the presence of a formyl group and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-formyl-3-nitrophenyl)carbamate typically involves the reaction of 4-formyl-3-nitroaniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
methyl N-(4-formyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
Oxidation: 4-carboxy-3-nitrophenylcarbamate
Reduction: Methyl (4-formyl-3-aminophenyl)carbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
methyl N-(4-formyl-3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl N-(4-formyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-nitrophenyl)carbamate
- Methyl (4-formylphenyl)carbamate
- Methyl (3-nitrophenyl)carbamate
Comparison
methyl N-(4-formyl-3-nitrophenyl)carbamate is unique due to the presence of both formyl and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that have only one of these functional groups. The combination of these groups also enhances its potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8N2O5 |
---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
methyl N-(4-formyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)10-7-3-2-6(5-12)8(4-7)11(14)15/h2-5H,1H3,(H,10,13) |
InChI Key |
COXGDEKCSOXZOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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